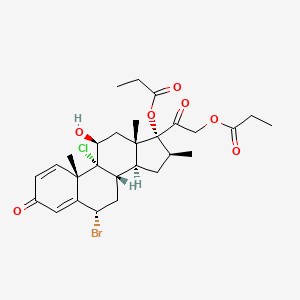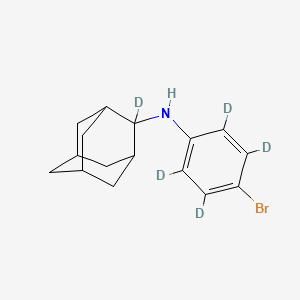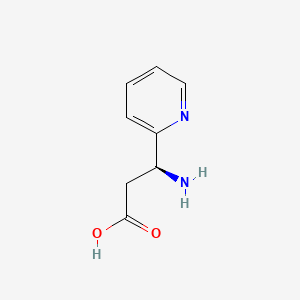
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Physical And Chemical Properties Analysis
The molecular weight of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is 166.1772 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Chemistry and Synthesis
The chemistry and properties of compounds related to (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their preparation, properties, and applications in forming complex molecular structures, including their spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Such reviews help identify potential areas for future research, especially in investigating unknown analogues of these compounds.
Biomedical Applications
The exploration of poly(glutamic acid) and poly(lysine), which share a functional relationship with (S)-3-Amino-3-(pyridin-2-YL)propanoic acid due to the presence of amino acid structures, reveals their suitability for biomedical applications, including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004). The water-soluble, biodegradable, and nontoxic nature of these compounds towards humans and the environment makes them promising candidates for further research and application in medical fields.
Heterocyclic N-oxide Molecules
The synthesis and applications of heterocyclic N-oxide molecules, including pyridine derivatives, are well-known for their versatility as synthetic intermediates and their importance in medicinal chemistry. These compounds are used in forming metal complexes, designing catalysts, and have shown potential in various medicinal applications due to their biological activities, including anticancer and antibacterial effects (Li et al., 2019). The review underscores the significance of heterocyclic N-oxide derivatives, pointing to the need for further exploration in organic synthesis, catalysis, and drug development.
Pyridine Derivatives in Medicine and Chemosensing
Pyridine derivatives, closely related to the structure and function of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, are significant for their wide range of biological activities and their use in chemosensing applications. These compounds have been studied for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Moreover, they have shown a high affinity for various ions and can be used as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Propriétés
IUPAC Name |
(3S)-3-amino-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(pyridin-2-YL)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


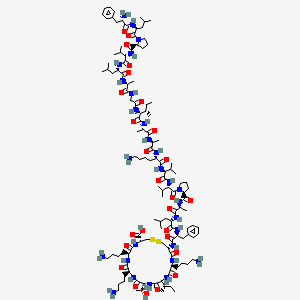
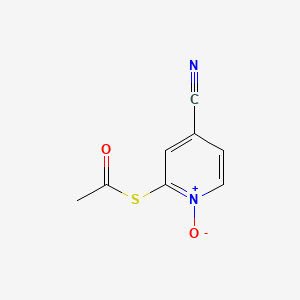
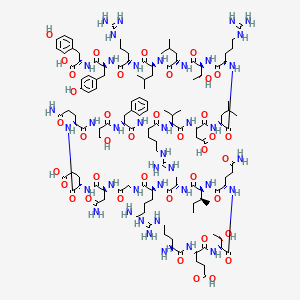
![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
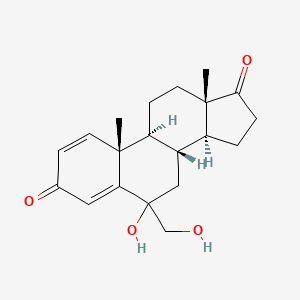
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
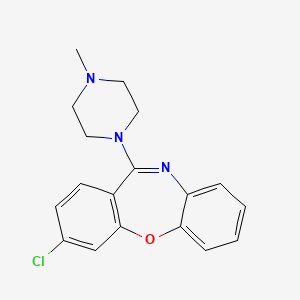
![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)
